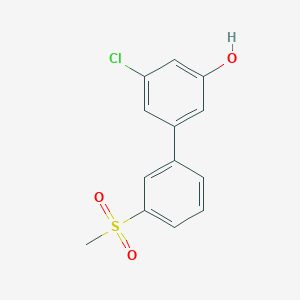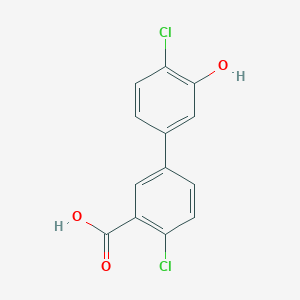![molecular formula C16H14ClNO2 B6382015 3-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% CAS No. 1262003-01-9](/img/structure/B6382015.png)
3-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% (3C5CPP) is a synthetic compound with a wide range of applications in scientific research. It is a white, crystalline solid that is soluble in organic solvents, such as ethanol and methanol. The compound has a molecular weight of 286.5 g/mol and a melting point of 68-71°C. 3C5CPP is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in biochemistry and molecular biology.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% has a variety of applications in scientific research. It is used as a reagent in organic synthesis to synthesize other compounds, such as 2-chloro-3-hydroxy-4-methylbenzaldehyde and 4-chloro-2-hydroxybenzaldehyde. It is also used as a catalyst in chemical reactions, such as the synthesis of 2-chloro-3-hydroxybenzaldehyde. In addition, 3-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% is used as a ligand in biochemistry and molecular biology. It can be used to study the structure and function of proteins, as well as to identify potential drug targets.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% is not well understood. However, it is believed to act as a catalyst in chemical reactions, as well as a ligand in biochemistry and molecular biology. In chemical reactions, 3-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% is thought to catalyze the formation of new bonds between atoms, which leads to the formation of new compounds. In biochemistry and molecular biology, 3-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% is thought to bind to specific proteins and alter their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% are not well understood. However, it is believed that the compound may have an effect on the activity of enzymes, proteins, and other molecules. In addition, 3-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% may also affect the metabolism of cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% in laboratory experiments include its high solubility in organic solvents and its low toxicity. It is also relatively stable and can be stored for extended periods of time. However, 3-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% is not very water soluble and can be difficult to work with in aqueous solutions. In addition, it can be difficult to obtain in large quantities.
Zukünftige Richtungen
Future research on 3-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% could focus on its potential applications in drug development. In particular, researchers could investigate its ability to bind to specific proteins and alter their structure and function. In addition, researchers could study its potential effects on the activity of enzymes, proteins, and other molecules, as well as its potential effects on cell and tissue metabolism. Finally, researchers could investigate its potential to catalyze the formation of new compounds.
Synthesemethoden
3-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% can be synthesized via a two-step process. The first step involves the reaction of 5-chloro-2-hydroxybenzaldehyde with cyclopropylamine in the presence of a base, such as sodium hydroxide, to form a Schiff base. The second step involves the condensation of the Schiff base with a carbonyl compound, such as ethyl acetoacetate, to form 3-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%.
Eigenschaften
IUPAC Name |
3-(3-chloro-5-hydroxyphenyl)-N-cyclopropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c17-13-7-12(8-15(19)9-13)10-2-1-3-11(6-10)16(20)18-14-4-5-14/h1-3,6-9,14,19H,4-5H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZFXTCIMPIFKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686148 |
Source


|
| Record name | 3'-Chloro-N-cyclopropyl-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol | |
CAS RN |
1262003-01-9 |
Source


|
| Record name | 3'-Chloro-N-cyclopropyl-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














